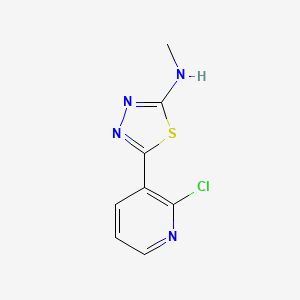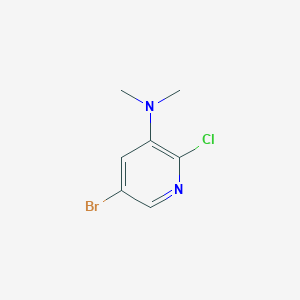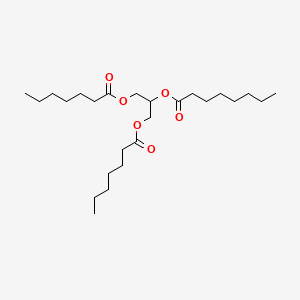
2-(Octanoyloxy)propane-1,3-diyl diheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octanoyloxy)propane-1,3-diyl diheptanoate is an organic compound with the molecular formula C25H46O6. It is a type of ester formed from octanoic acid and heptanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octanoyloxy)propane-1,3-diyl diheptanoate typically involves esterification reactions. One common method is the reaction of glycerol with octanoic acid and heptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octanoyloxy)propane-1,3-diyl diheptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid, heptanoic acid, and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Octanoic acid, heptanoic acid, and glycerol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
2-(Octanoyloxy)propane-1,3-diyl diheptanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a lipid-based drug delivery system.
Medicine: Explored for its use in formulations of topical medications and cosmetics.
Industry: Utilized in the production of biodegradable lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-(Octanoyloxy)propane-1,3-diyl diheptanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and heptanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Heptanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different fatty acid chains.
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Contains decanoic acid instead of octanoic acid.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Contains two decanoic acid groups.
Uniqueness
2-(Octanoyloxy)propane-1,3-diyl diheptanoate is unique due to its specific combination of octanoic acid and heptanoic acid, which imparts distinct physicochemical properties. This combination allows for tailored applications in various fields, making it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C25H46O6 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
1,3-di(heptanoyloxy)propan-2-yl octanoate |
InChI |
InChI=1S/C25H46O6/c1-4-7-10-13-16-19-25(28)31-22(20-29-23(26)17-14-11-8-5-2)21-30-24(27)18-15-12-9-6-3/h22H,4-21H2,1-3H3 |
InChI-Schlüssel |
BXMJSHNWVSGWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC(COC(=O)CCCCCC)COC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


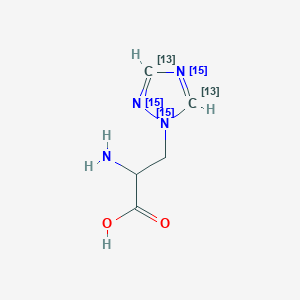
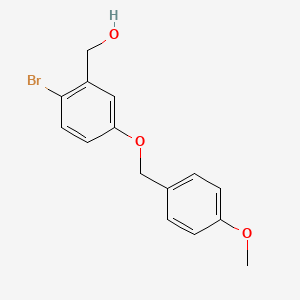
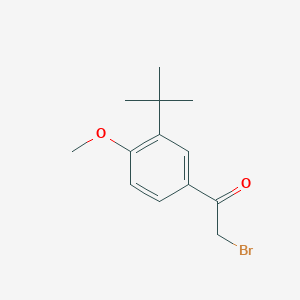
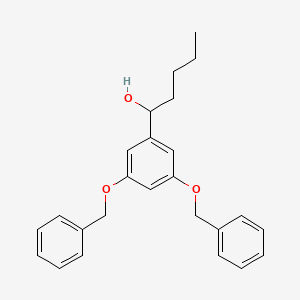
![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)
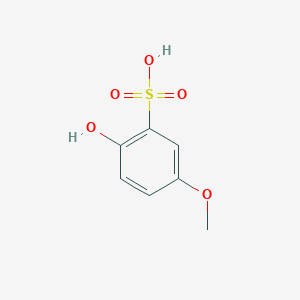
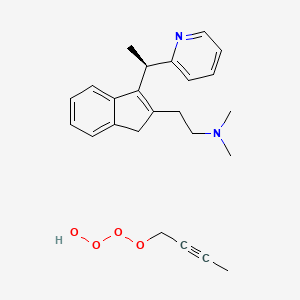
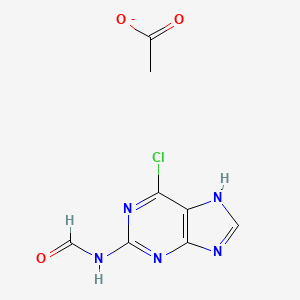
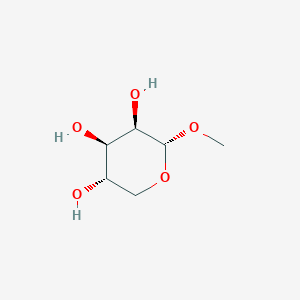
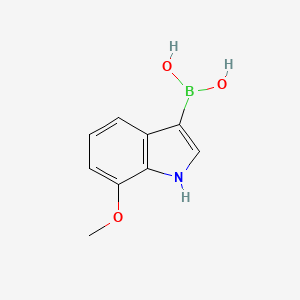
![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
